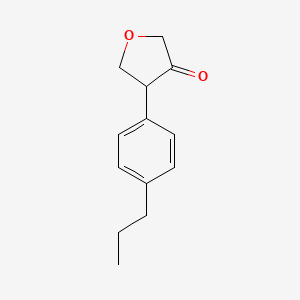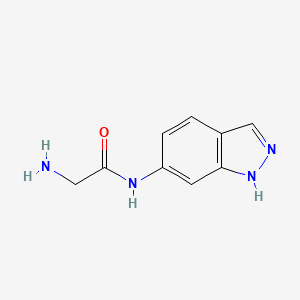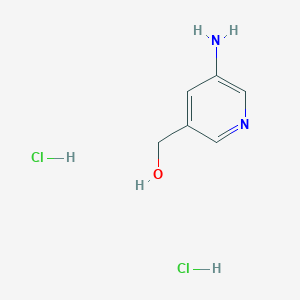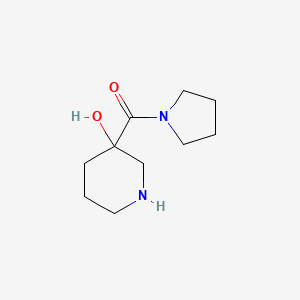
4-(4-Propylphenyl)oxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Propylphenyl)oxolan-3-one is a chemical compound with the molecular formula C13H16O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-propylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-(4-Propylphenyl)oxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-(4-Propylphenyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-(4-Propylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can interact with enzymes and receptors in biological systems. The phenyl ring allows for aromatic interactions, enhancing its binding affinity to certain targets.
類似化合物との比較
4-Phenyl-2-oxetanone: Another member of the oxetanone family with a similar structure but different ring size.
4-(4-Methylphenyl)oxolan-3-one: Similar structure with a methyl group instead of a propyl group.
4-(4-Ethylphenyl)oxolan-3-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 4-(4-Propylphenyl)oxolan-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
4-(4-propylphenyl)oxolan-3-one |
InChI |
InChI=1S/C13H16O2/c1-2-3-10-4-6-11(7-5-10)12-8-15-9-13(12)14/h4-7,12H,2-3,8-9H2,1H3 |
InChIキー |
NYJGWOIBWWTDGB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2COCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
![2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13247106.png)



![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247139.png)
amine](/img/structure/B13247143.png)

![{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13247149.png)

![4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13247151.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
